molecular formula C17H15ClIN3O3 B5215770 [4-(2-chloro-4-nitrophenyl)piperazin-1-yl]-(2-iodophenyl)methanone

[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]-(2-iodophenyl)methanone

Cat. No.: B5215770
M. Wt: 471.7 g/mol
InChI Key: UGTMHOYZUNBGLU-UHFFFAOYSA-N
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Description

[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]-(2-iodophenyl)methanone is a complex organic compound that features a piperazine ring substituted with a 2-chloro-4-nitrophenyl group and a 2-iodophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(2-chloro-4-nitrophenyl)piperazin-1-yl]-(2-iodophenyl)methanone typically involves multi-step organic reactionsThe final step involves the coupling of the iodophenyl group using palladium-catalyzed cross-coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]-(2-iodophenyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups .

Scientific Research Applications

Chemistry

In chemistry, [4-(2-chloro-4-nitrophenyl)piperazin-1-yl]-(2-iodophenyl)methanone is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its derivatives have shown promise in inhibiting specific enzymes and receptors, making it a candidate for drug development .

Medicine

In medicine, derivatives of this compound are being explored for their potential therapeutic effects. They have shown activity against certain types of cancer cells and are being investigated as potential treatments for various diseases .

Industry

In the industrial sector, this compound is used in the development of new materials and agrochemicals. Its unique chemical properties make it suitable for various applications, including as a precursor for herbicides and insecticides .

Mechanism of Action

The mechanism of action of [4-(2-chloro-4-nitrophenyl)piperazin-1-yl]-(2-iodophenyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. This is achieved through the formation of stable complexes with the active sites of these proteins, leading to a decrease in their biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [4-(2-chloro-4-nitrophenyl)piperazin-1-yl]-(2-iodophenyl)methanone lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of both chloro and iodo groups allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]-(2-iodophenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClIN3O3/c18-14-11-12(22(24)25)5-6-16(14)20-7-9-21(10-8-20)17(23)13-3-1-2-4-15(13)19/h1-6,11H,7-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGTMHOYZUNBGLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=C2)[N+](=O)[O-])Cl)C(=O)C3=CC=CC=C3I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClIN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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